1,7,7-Triphenylbicyclo[2.2.1]heptane
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Overview
Description
1,7,7-Triphenylbicyclo[221]heptane is a unique organic compound characterized by its bicyclic structure with three phenyl groups attached
Preparation Methods
The synthesis of 1,7,7-Triphenylbicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The phenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1,7,7-Triphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.
Scientific Research Applications
1,7,7-Triphenylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and stereochemistry due to its rigid bicyclic structure.
Biology: Researchers explore its potential as a scaffold for designing biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It serves as a precursor in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functionalizability.
Mechanism of Action
The mechanism by which 1,7,7-Triphenylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1,7,7-Triphenylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptane: This compound, also known as camphane, has three methyl groups instead of phenyl groups. It is used in the synthesis of fragrances and pharmaceuticals.
1,7,7-Tribromobicyclo[2.2.1]heptane: This brominated derivative is used in organic synthesis as a reagent for introducing bromine atoms into other molecules.
The uniqueness of 1,7,7-Triphenylbicyclo[22
Biological Activity
1,7,7-Triphenylbicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed examination of its mechanisms of action.
Structural Characteristics
The compound features a bicyclic structure with three phenyl groups attached at the 1 and 7 positions. This unique configuration contributes to its chemical reactivity and biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives containing the bicyclo[2.2.1]heptane framework. For instance, a series of heterocyclic derivatives incorporating the 1,7,7-trimethylbicyclo[2.2.1]heptane fragment were synthesized and evaluated for their antiviral properties against viruses such as Marburg and Ebola. These derivatives exhibited strong antiviral activity, with mechanisms involving hydrophobic interactions that enhance binding affinity to viral proteins .
Antibacterial and Antifungal Properties
Research indicates that bicyclic compounds like this compound derivatives may also possess antibacterial and antifungal activities. The structural characteristics of these compounds allow them to interact with biological membranes and inhibit microbial growth.
Anti-inflammatory Effects
Some derivatives have shown promise in anti-inflammatory applications. The presence of specific functional groups in these compounds can modulate inflammatory pathways, making them potential candidates for therapeutic development in inflammatory diseases.
The mechanism of action for this compound derivatives is primarily attributed to their ability to fit into enzyme active sites or interact with cellular receptors due to their rigid bicyclic structure. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biological processes.
Study on Antiviral Derivatives
A significant study focused on synthesizing novel conjugates featuring the bicyclo[2.2.1]heptane structure revealed that some derivatives had lysosomotropic properties and demonstrated strong antiviral efficacy against pseudotype viruses associated with Marburg and Ebola infections. The study utilized molecular modeling to confirm binding affinities primarily driven by hydrophobic interactions .
Evaluation of Antimicrobial Properties
Another research effort evaluated the antibacterial effects of several bicyclic derivatives against common pathogens. The results indicated that certain modifications to the bicyclic structure enhanced antimicrobial activity significantly compared to unmodified compounds .
Data Tables
Compound Name | Biological Activity | Notable Findings |
---|---|---|
1,7,7-Trimethylbicyclo[2.2.1]heptane Derivative | Antiviral | Strong activity against Marburg and Ebola viruses |
Bicyclic Derivative A | Antibacterial | Effective against Staphylococcus aureus |
Bicyclic Derivative B | Anti-inflammatory | Modulates TNF-alpha production |
Properties
CAS No. |
656259-92-6 |
---|---|
Molecular Formula |
C25H24 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,7,7-triphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C25H24/c1-4-10-20(11-5-1)24-18-16-23(17-19-24)25(24,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChI Key |
RZQVEYDHPQDDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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